2-Chloro-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
2-Chloro-5-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride typically involves the chlorination of 5-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-chlorobenzotrifluoride
- 6-Chloro-α,α,α-trifluoro-m-toluidine
Uniqueness
2-Chloro-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-5-2-1-4(3-6(5)12)7(9,10)11;/h1-3H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRPJUZTWJZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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